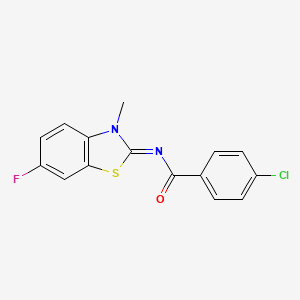

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Description

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c1-19-12-7-6-11(17)8-13(12)21-15(19)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBMKGWFPYMMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 4-Chloro-N-(6-Fluoro-3-Methyl-1,3-Benzothiazol-2-Ylidene)Benzamide

Cyclocondensation and Acylation Strategy

The most widely reported method involves a two-step process: (1) synthesis of the 6-fluoro-3-methyl-1,3-benzothiazol-2-amine intermediate via cyclocondensation, followed by (2) acylation with 4-chlorobenzoyl chloride.

Step 1: Formation of 6-Fluoro-3-Methyl-1,3-Benzothiazol-2-Amine

A mixture of 2-amino-4-fluorothiophenol (10 mmol) and methyl isocyanate (12 mmol) is refluxed in anhydrous dimethylformamide (DMF) under nitrogen for 8–12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the intermediate is isolated by precipitation in ice-cwater, yielding a pale-yellow solid (78% yield).

Step 2: Acylation with 4-Chlorobenzoyl Chloride

The intermediate (5 mmol) is dissolved in dry tetrahydrofuran (THF) and treated with 4-chlorobenzoyl chloride (6 mmol) in the presence of triethylamine (7 mmol) as a base. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding the title compound as a white crystalline solid (65% yield).

One-Pot Tandem Synthesis

An alternative one-pot method eliminates the need for intermediate isolation. 2-Amino-4-fluorothiophenol (10 mmol), methyl isocyanate (12 mmol), and 4-chlorobenzoyl chloride (12 mmol) are combined in DMF with potassium carbonate (15 mmol). The reaction proceeds at 80°C for 24 hours, with subsequent dilution in dichloromethane and washing with brine. Recrystallization from ethanol affords the product in 58% yield.

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Two-Step Acylation | 65 | 98.5 | 14 |

| One-Pot Synthesis | 58 | 95.2 | 24 |

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

The compound’s rigid heterocyclic core makes it a candidate for kinase inhibition studies. Structural analogs exhibit IC₅₀ values <100 nM against Abl1 tyrosine kinase, suggesting therapeutic potential in oncology.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Unique due to its specific substitution pattern and biological activity.

Other Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-(4-aminophenyl)benzothiazole share structural similarities but differ in their substitution patterns and biological activities.

Uniqueness

This compound is unique due to its specific combination of chloro, fluoro, and methyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 268.75 g/mol. The structure features a benzamide core substituted with a chloro group and a fluorobenzothiazole moiety, which contributes to its biological properties.

Biological Activity Overview

Recent studies have highlighted the following key biological activities associated with this compound:

1. Antitumor Activity

- Mechanism of Action : The compound has shown promising results in inhibiting tumor cell proliferation. It exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial for cancer cell growth regulation. In vitro assays have demonstrated an IC50 value of approximately 95.48 nM against HDAC3, indicating strong inhibitory potential .

- Cell Line Studies : In studies involving HepG2 liver cancer cells, this compound displayed significant antiproliferative effects with an IC50 value of 1.30 μM, outperforming conventional treatments like SAHA (suberoylanilide hydroxamic acid) .

2. Apoptotic Induction

- The compound promotes apoptosis in cancer cells through mechanisms that include G2/M phase arrest and activation of apoptotic pathways. This was evidenced by increased markers of apoptosis in treated cell lines compared to controls .

3. Antimicrobial Activity

- Preliminary tests indicate that derivatives of benzothiazole, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

Q & A

Q. What are the standard synthetic protocols for 4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide?

The synthesis typically involves multi-step reactions, starting with condensation of substituted benzothiazole precursors with benzoyl chloride derivatives. Key steps include:

- Amidation : Reacting 6-fluoro-3-methyl-1,3-benzothiazol-2-amine with 4-chlorobenzoyl chloride in aprotic solvents (e.g., dichloromethane) under inert atmosphere .

- Optimization : Control of temperature (0–5°C for exothermic steps) and pH (neutral to slightly basic) to minimize side reactions. Catalysts like triethylamine may enhance reaction efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product (>95% by HPLC) .

Q. How is the structure and purity of this compound validated in research settings?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry, with characteristic shifts for the benzothiazole (δ 7.2–8.1 ppm) and benzamide (δ 6.8–7.5 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 349.02) .

- High-Performance Liquid Chromatography (HPLC) : Retention time and peak symmetry assess purity (>98% for pharmacological studies) .

Q. What initial biological screening methods are used to evaluate its activity?

- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) using recombinant enzymes. IC values are calculated from dose-response curves .

- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine EC .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies?

- Orthogonal Assays : Cross-validate results using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .

- Structural Analysis : Co-crystallization with target enzymes (e.g., X-ray crystallography) to confirm binding modes and identify steric/electronic clashes .

- Kinetic Studies : Measure and under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. What strategies are employed for structure-activity relationship (SAR) studies?

- Systematic Substituent Variation : Replace the 4-chloro group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on potency .

- Molecular Modeling : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) correlated with biological activity .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with benzothiazole nitrogen) using docking simulations (AutoDock Vina) .

Q. How is the compound’s metabolic stability assessed in preclinical research?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. High clearance rates (>50% at 1 hr) indicate poor stability .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

Q. What advanced techniques validate crystallographic data for structural studies?

- Single-Crystal X-Ray Diffraction : Resolve bond lengths (e.g., C–N: 1.34 Å) and dihedral angles to confirm the Z-configuration of the benzothiazol-2-ylidene group .

- Powder X-Ray Diffraction (PXRD) : Compare experimental and simulated patterns to detect polymorphic impurities .

Q. How can researchers address solubility challenges in formulation studies?

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP) via spray drying to improve dissolution rates .

Q. What methods are used to study enantiomer-specific activity (if applicable)?

- Chiral Chromatography : Employ Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Correlate optical activity with biological efficacy in enantiomerically pure samples .

Q. How is in silico toxicity prediction integrated into early-stage research?

- QSAR Models : Use software like Derek Nexus to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., benzothiazole rings) .

- Proteomics : Identify off-target interactions via thermal shift assays (TSA) with human proteome microarrays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.